4-(1H-1,3-benzodiazol-1-yl)benzonitrile is a chemical compound with the molecular formula . It is classified as a derivative of benzonitrile, characterized by the substitution of a benzodiazole moiety at the para position of the benzonitrile structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. It has been investigated for its fluorescent properties and potential pharmacological activities, such as antimicrobial and anticancer effects .
The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile typically involves the reaction between 4-cyanobenzyl chloride and 1H-1,3-benzodiazole. This reaction is facilitated by a base, commonly potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the desired compound through nucleophilic substitution.
The molecular structure of 4-(1H-1,3-benzodiazol-1-yl)benzonitrile features a benzene ring attached to a nitrile group and a benzodiazole moiety. The presence of the nitrogen atoms in the benzodiazole ring introduces unique electronic properties that can influence the compound's reactivity and interactions.
4-(1H-1,3-benzodiazol-1-yl)benzonitrile can undergo several types of chemical reactions:
The mechanism of action for 4-(1H-1,3-benzodiazol-1-yl)benzonitrile is primarily linked to its interactions within biological systems. It may modulate enzyme activity or receptor interactions due to its structural properties:
Physical and chemical properties are critical for understanding the behavior of this compound in various applications, particularly in biological assays and material science.
4-(1H-1,3-benzodiazol-1-yl)benzonitrile has several significant applications:
This compound's diverse applications highlight its importance across multiple scientific disciplines, making it a valuable subject for ongoing research and development.
The benzimidazole nucleus, formally known as 1H-1,3-benzodiazole, constitutes a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purine bases. This bicyclic aromatic system—comprising a fused benzene and imidazole ring—enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Its integration into pharmaceutical development dates to the mid-20th century, with early applications focused on antimicrobial and anthelmintic agents such as thiabendazole (1962) and albendazole (1975) [9]. The transition to oncology accelerated in the 1990s when researchers recognized the scaffold’s capacity to modulate cancer-relevant enzymatic pathways.
Bendamustine, approved by the United States Food and Drug Administration in 2008, marked the first benzimidazole-based chemotherapeutic. This hybrid molecule merges a benzimidazole ring with a nitrogen mustard alkylator, demonstrating efficacy against chronic lymphocytic leukemia and non-Hodgkin lymphoma through DNA cross-linking and purine analog-like disruption of mitotic checkpoints [9] [10]. Subsequent innovations exploited structural modifications to enhance target specificity:
Table 1: Evolution of Benzimidazole-Based Anticancer Agents
Compound (Approval Year) | Chemical Features | Mechanistic Class | Primary Oncology Indication |
---|---|---|---|
Bendamustine (2008) | Benzimidazole-nitrogen mustard conjugate | Alkylating agent/DNA synthesis inhibitor | CLL, NHL |
Selumetinib (2020) | Benzimidazole-aryl ether | MEK1/2 kinase inhibitor | Neurofibromatosis type 1 (NF1)-PNST |
Galeterone (investigational) | Androgen receptor ligand with benzimidazole core | CYP17 lyase/androgen receptor antagonist | Metastatic castration-resistant prostate cancer |
The scaffold’s versatility is further evidenced by its role in multitargeted kinase inhibition. Benzimidazole derivatives intrinsically stabilize adenosine triphosphate-binding pockets via:
4-(1H-1,3-Benzodiazol-1-yl)benzonitrile—systematically named 4-(1H-benzo[d]imidazol-1-yl)benzonitrile and designated CCL299 in pharmacological contexts—exemplifies a structurally optimized benzimidazole derivative tailored for oncotherapeutic screening. Its molecular architecture (C₁₄H₉N₃; molecular weight 219.25 g/mol) integrates two pharmacophores:
Table 2: Molecular Descriptors of 4-(1H-1,3-Benzodiazol-1-yl)benzonitrile
Property | Value/Description | Computational Method |
---|---|---|
Molecular formula | C₁₄H₉N₃ | Empirical spectroscopy |
Canonical SMILES | C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N | PubChem notation [1] |
Predicted logP | 3.2 ± 0.4 | XLogP3 algorithm |
Hydrogen bond acceptors | 3 (nitrogen atoms) | Topological analysis |
Rotatable bonds | 2 | Molecular dynamics simulation |
Topological polar surface area | 44.7 Ų | Density functional theory |
The benzonitrile moiety in CCL299 is strategically significant for three reasons:
Artificial intelligence-driven screening platforms have identified CCL299 as a high-priority candidate for kinase inhibition. In silico studies reveal favorable binding geometries with serine/threonine kinase 33, an enzyme overexpressed in KRAS-mutant carcinomas and implicated in stress-induced apoptosis evasion [2] [8]. Molecular docking simulations position CCL299 within the adenosine triphosphate-binding cleft of serine/threonine kinase 33, where:
This target engagement profile—coupled with synthetic accessibility from commercially available 1H-benzimidazole and 4-fluorobenzonitrile precursors—positions CCL299 as a tractable lead compound for structure-activity relationship expansion. Current investigations focus on derivatizing the benzimidazole N-H position and modifying benzonitrile electronics to amplify serine/threonine kinase 33 affinity while maintaining drug-like properties [4] [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2